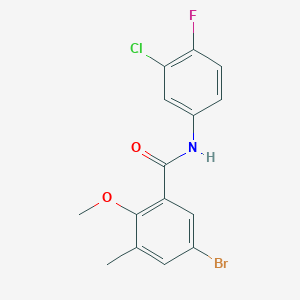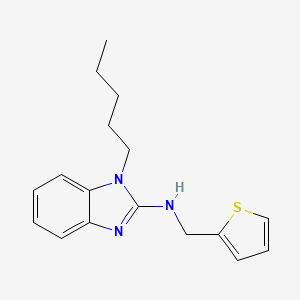
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
説明
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BCFM or ML188 and is a member of the benzamide class of compounds. The chemical structure of BCFM is shown below:
作用機序
The mechanism of action of BCFM is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCFM are diverse and depend on the specific target enzyme or protein. For example, inhibition of PDE4 by BCFM can lead to a reduction in inflammation and immune response, which may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of HSP70 by BCFM can lead to a reduction in cell growth and survival, which may have potential applications in the treatment of cancer.
実験室実験の利点と制限
One of the major advantages of BCFM is its potent inhibitory activity against various enzymes and proteins, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of BCFM in lab experiments. For example, BCFM may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on BCFM. One area of interest is the development of more potent and selective inhibitors of specific enzymes or proteins. Another area of interest is the development of BCFM derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the potential therapeutic applications of BCFM in various diseases and conditions should be further explored.
科学的研究の応用
BCFM has been extensively studied for its potential applications in scientific research. One of the most significant applications of BCFM is in the field of medicinal chemistry, where it has been shown to have potent inhibitory activity against various enzymes and proteins. For example, BCFM has been shown to inhibit the activity of the enzyme PDE4, which is involved in the regulation of inflammation and immune response. BCFM has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of cell growth and survival.
特性
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClFNO2/c1-8-5-9(16)6-11(14(8)21-2)15(20)19-10-3-4-13(18)12(17)7-10/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGSZUPAGHSIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B4138140.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4138150.png)
![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4138156.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
![N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138201.png)

![2-(1-adamantyl)-N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4138227.png)
![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)